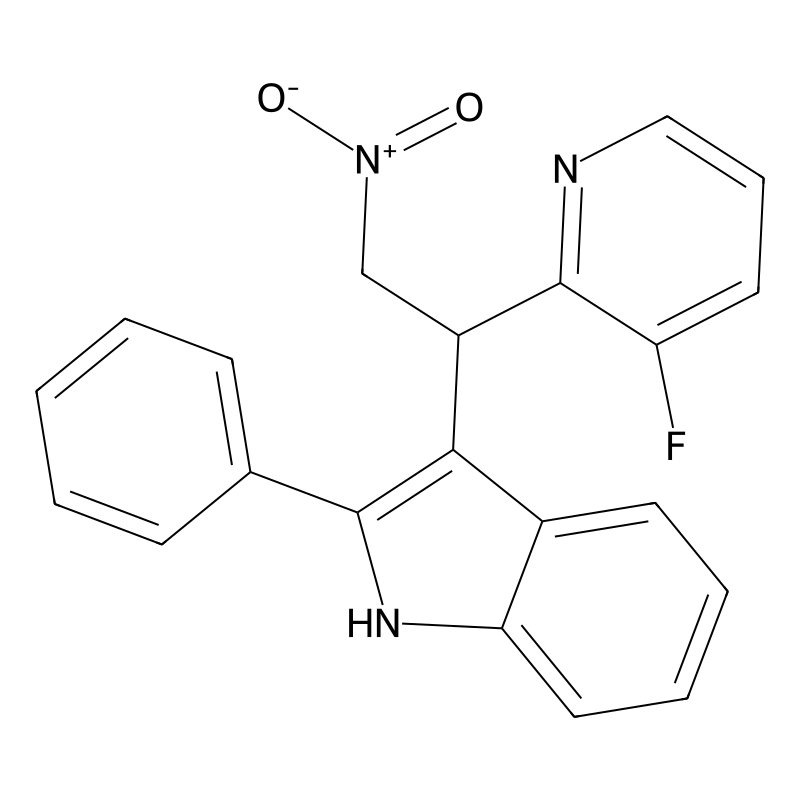GAT592

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
GAT592 is a novel compound classified as a cannabinoid receptor 1 positive allosteric modulator. It is part of a series of analogs derived from the GAT211 scaffold, designed to enhance aqueous solubility and efficacy in therapeutic applications, particularly in lowering intraocular pressure, which is critical for conditions such as glaucoma . The molecular structure of GAT592 allows it to interact selectively with the cannabinoid receptor 1, influencing its activity without directly activating the receptor itself.
- Oxidation: This compound can be oxidized under specific conditions, potentially altering its biological activity.
- Reduction: Reduction reactions may modify functional groups on GAT592, impacting its interaction with cannabinoid receptors.
- Substitution: Substitution reactions allow for the replacement of specific functional groups, facilitating studies on structure-activity relationships.
These reactions are typically conducted in organic solvents, which may include dimethyl sulfoxide and various catalysts to optimize the chemical processes.
GAT592 exhibits notable biological activity primarily through its role as a positive allosteric modulator of the cannabinoid receptor 1. This modulation enhances the receptor's response to endogenous cannabinoids, leading to significant physiological effects:
- Lowering Intraocular Pressure: GAT592 has demonstrated efficacy in reducing intraocular pressure in murine models, making it a candidate for glaucoma treatment .
- Enhanced Solubility: The compound's modifications improve its solubility compared to earlier analogs, which is crucial for pharmacological applications .
The synthesis of GAT592 involves several key steps:
- Core Structure Preparation: The initial step focuses on creating the foundational structure from which GAT592 is derived.
- Functional Group Modifications: Subsequent modifications are made to enhance solubility and receptor affinity.
- Cyclization and Coupling Reactions: These reactions are crucial for forming the final product, often utilizing various coupling agents and solvents to achieve desired yields and purities.
The synthetic route is designed to ensure high purity and bioactivity of the final compound.
GAT592 has several promising applications in pharmacology:
- Glaucoma Treatment: Its ability to lower intraocular pressure positions GAT592 as a potential therapeutic agent for glaucoma management.
- Research Tool: As a positive allosteric modulator, it serves as a valuable tool in studying cannabinoid receptor signaling pathways and their implications in various physiological processes .
Interaction studies involving GAT592 focus on its binding affinity and efficacy at the cannabinoid receptor 1. These studies reveal that:
- GAT592 enhances the effects of endogenous cannabinoids without directly activating the receptor.
- The compound's structural modifications contribute to improved binding properties and solubility, facilitating its use in biological assays .
These interactions are critical for understanding how GAT592 can be utilized effectively in therapeutic contexts.
GAT592 shares similarities with other compounds within the cannabinoid receptor modulator class. Here are some comparable compounds:
| Compound Name | Description | Unique Features |
|---|---|---|
| GAT211 | A precursor analog with moderate activity at cannabinoid receptors. | Less aqueous solubility compared to GAT592. |
| GSK-LSD1 Dihydrochloride | An inhibitor of lysine-specific demethylase 1 with distinct pharmacological profiles. | Targets different enzymatic pathways rather than cannabinoid receptors. |
| JWH-018 | A synthetic cannabinoid that acts as a full agonist at cannabinoid receptors. | Directly activates cannabinoid receptors rather than modulating them. |
GAT592 stands out due to its unique mechanism of action as a positive allosteric modulator, enhancing receptor response rather than acting as an agonist or antagonist. This characteristic may lead to fewer side effects while maintaining therapeutic efficacy.








